molecular formula C23H26ClN3O2 B7680609 N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide

N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide

Cat. No. B7680609
M. Wt: 411.9 g/mol
InChI Key: ALMDPPGLURKODS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in many types of cancer cells. MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide works by inhibiting the activity of Aurora A kinase, which is a protein that plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is required for the proper functioning of the mitotic spindle, which is responsible for separating chromosomes during cell division. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme, which prevents it from functioning properly.
Biochemical and physiological effects:
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of tumors in vivo. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide is that it is a potent inhibitor of Aurora A kinase, which makes it an effective tool for studying the role of Aurora A kinase in cancer cells. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide is that it is a small molecule inhibitor, which means that it may not be effective against all types of cancer cells. In addition, the synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide is a complex process that requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide. One potential direction is to investigate the use of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to develop more potent inhibitors of Aurora A kinase that may be effective against a wider range of cancer cells. Finally, further studies are needed to determine the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide in clinical trials.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled together to form the final product. The synthesis is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide can inhibit tumor growth and prolong survival in mouse models of cancer.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c1-15(23(28)26-17-7-8-22(29-2)20(24)13-17)27-11-9-16(10-12-27)19-14-25-21-6-4-3-5-18(19)21/h3-8,13-16,25H,9-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMDPPGLURKODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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